from Streptomyces unzenensis sp. nov.; structure in first source
FR-900137
CAS No.: 73706-58-8
Cat. No.: VC0528464
Molecular Formula: C8H20N3O4P
Molecular Weight: 253.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73706-58-8 |
|---|---|
| Molecular Formula | C8H20N3O4P |
| Molecular Weight | 253.24 g/mol |
| IUPAC Name | N-[[(2S)-2-amino-4-methylpentanoyl]amino]-methoxy-N-methylphosphonamidic acid |
| Standard InChI | InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1 |
| Standard InChI Key | JGZNDHCOJBAROW-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)NN(C)P(=O)(O)OC)N |
| Canonical SMILES | CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N |
| Appearance | Solid powder |
Introduction
Discovery and Source of FR 900137
FR 900137 was discovered during a screening initiative for bacterial cell wall inhibitors by researchers at Fujisawa Pharmaceutical Co., Ltd. The producing organism, Streptomyces unzenensis sp. nov., was isolated from a soil sample and identified through taxonomic studies . This actinomycete strain demonstrated the ability to synthesize FR 900137 as a secondary metabolite under specific fermentation conditions. The antibiotic was isolated as an amphoteric white powder with a melting point of 134°C (decomposition), exhibiting solubility in water and methanol .
Key steps in its isolation included solvent extraction and chromatography, yielding a compound that tested positive for ninhydrin (indicating free amino groups) and ammonium molybdate (suggesting phosphate presence) . Early characterization confirmed its molecular formula as C₈H₂₀N₃O₄P through elemental analysis, with a molecular weight of 253.24 g/mol .
Structural Elucidation of FR 900137
The structure of FR 900137 was determined using a combination of spectral techniques and chemical degradation experiments.
Spectroscopic Evidence
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Infrared (IR) Spectroscopy: Absorption bands at 1690 cm⁻¹ (amide carbonyl) and 1230 cm⁻¹ (P=O stretch) confirmed the presence of amide and phosphate groups .
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Proton Magnetic Resonance (PMR): Signals at δ 0.95 (doublet, 6H), 1.60–1.70 (multiplet, 3H), and 3.90 (multiplet, 1H) corresponded to the leucine moiety. Additional signals at δ 2.80 (doublet, 3H, J=8 Hz) and 3.56 (doublet, 3H, J=11 Hz) indicated N-methyl and O-methyl groups coupled to phosphorus .
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Carbon-13 NMR: Data (Table 1) revealed couplings between phosphorus and methyl carbons (J₃C-O-P = 6.1 Hz, J₃C-N-P = 7.6 Hz), confirming the phosphorohydrazidate skeleton .
Table 1: ¹³C NMR Data of FR 900137
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 21.9 | Quartet | (CH₃)₂-CH- |
| 22.1 | Quartet | (CH₃)₂-CH- |
| 24.4 | Doublet | CH₃-N-P |
| 37.9 | Quartet | -CH-CH₂-CH- |
| 38.2 | Quartet | -CH(NH₂)-CO- |
| 40.9 | Triplet | CH₃-O-P |
| 51.4 | Doublet | -CH(NH₂)-CO- |
| 53.0 | Quartet | N-Methyl |
| 53.2 | Quartet | O-Methyl |
| 171.8 | Singlet | Amide Carbonyl |
Chemical Degradation Studies
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Strong Acid Hydrolysis (6N HCl, reflux): Cleaved FR 900137 into L-leucine (identified via IR and optical rotation) and a CH₅N₂ fragment, later identified as N-methylhydrazine .
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Acetylation and Mild Hydrolysis: Produced N-acetyl-L-leucine and N-methylhydrazine, confirming the phosphoramide bond’s susceptibility to acid .
These experiments established FR 900137 as methyl hydrogen N¹-methyl-N²-(L)-leucyl phosphorohydrazidate (Fig. 1) .
Synthesis and Stability
Chemical Synthesis
The total synthesis of FR 900137 validated its proposed structure. The phosphorohydrazidate core was assembled by coupling methyl phosphorochloridate with N¹-methyl-N²-(L)-leucyl hydrazine, followed by purification via column chromatography . The synthetic product matched the natural compound in spectroscopic and chromatographic profiles.
Stability Profile
FR 900137 is highly labile under acidic conditions due to phosphoramide bond cleavage. For example:
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Acid Degradation: Complete decomposition occurs within 6 hours at 100°C in 6N HCl .
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Acetone Sensitivity: Forms undefined adducts, necessitating avoidance of acetone during handling .
Biological Activity
FR 900137 exhibits broad-spectrum antibacterial activity, particularly against Gram-negative organisms:
Spectrum of Activity
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Gram-Negative Bacteria: Effective against Escherichia coli, Klebsiella pneumoniae, and Proteus vulgaris .
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Gram-Positive Bacteria: Moderate activity against Staphylococcus aureus and Bacillus subtilis .
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂₀N₃O₄P |
| Molecular Weight | 253.24 g/mol |
| CAS Number | 73706-58-8 |
| SMILES | CC(C)CC@@HN |
| logP | 2.97 (Predicted) |
| Topological Polar Surface Area | 81.15 Ų |
The compound’s amphoteric nature arises from its ionizable phosphate (pKa ≈ 1.5) and amino (pKa ≈ 9.8) groups, enabling solubility in polar solvents .
Comparative Analysis with Related Antibiotics
FR 900137 shares functional groups with two other microbial metabolites:
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Phosphoramidon: Contains a phosphoramide bond but targets metalloproteases .
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Negamycin: Features a hydrazinoacetic acid moiety and acts as a translation inhibitor .
Unlike these compounds, FR 900137’s phosphorohydrazidate structure confers unique stability and selectivity profiles.
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